2-(2-Methyl-1,2,3,3a,4,5,6,6a-octahydaocyclopenta(b)pyrrol-1-yl)ethyl propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methyl-1,2,3,3a,4,5,6,6a-octahydaocyclopenta(b)pyrrol-1-yl)ethyl propionate is a complex organic compound with a unique structure. It is characterized by a cyclopentane ring fused with a pyrrole ring, making it a bicyclic compound. The presence of a propionate ester group adds to its chemical diversity, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-1,2,3,3a,4,5,6,6a-octahydaocyclopenta(b)pyrrol-1-yl)ethyl propionate typically involves multiple steps. The starting materials often include cyclopentadiene and pyrrole derivatives. The synthesis can be carried out through a series of reactions such as Diels-Alder reactions, hydrogenation, and esterification.
Diels-Alder Reaction: Cyclopentadiene reacts with a suitable dienophile to form the cyclopentane ring.
Hydrogenation: The resulting compound undergoes hydrogenation to saturate the double bonds.
Esterification: The final step involves the esterification of the compound with propionic acid to form the propionate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully chosen to ensure the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-1,2,3,3a,4,5,6,6a-octahydaocyclopenta(b)pyrrol-1-yl)ethyl propionate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), Palladium on carbon (Pd/C)
Substitution: Alkyl halides, Sodium hydroxide (NaOH)
Major Products
Oxidation: Ketones, Carboxylic acids
Reduction: Saturated derivatives
Substitution: Various ester derivatives
Scientific Research Applications
2-(2-Methyl-1,2,3,3a,4,5,6,6a-octahydaocyclopenta(b)pyrrol-1-yl)ethyl propionate has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and synthetic pathways.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-1,2,3,3a,4,5,6,6a-octahydaocyclopenta(b)pyrrol-1-yl)ethyl propionate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active moiety that interacts with cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl
- γ-Eudesmol
- Selinenol
Uniqueness
Compared to similar compounds, 2-(2-Methyl-1,2,3,3a,4,5,6,6a-octahydaocyclopenta(b)pyrrol-1-yl)ethyl propionate stands out due to its unique bicyclic structure and the presence of the propionate ester group
Properties
CAS No. |
73200-50-7 |
---|---|
Molecular Formula |
C13H23NO2 |
Molecular Weight |
225.33 g/mol |
IUPAC Name |
2-(2-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl)ethyl propanoate |
InChI |
InChI=1S/C13H23NO2/c1-3-13(15)16-8-7-14-10(2)9-11-5-4-6-12(11)14/h10-12H,3-9H2,1-2H3 |
InChI Key |
RMBYQAYWUMPCPW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OCCN1C(CC2C1CCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.